[1,2,4]Triazino[4,5-a]benzimidazole
CAS No.: 21829-78-7
Cat. No.: VC17572706
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazino[4,5-a]benzimidazole - 21829-78-7](/images/structure/VC17572706.png)
Specification
CAS No. | 21829-78-7 |
---|---|
Molecular Formula | C9H6N4 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | [1,2,4]triazino[4,5-a]benzimidazole |
Standard InChI | InChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-11-6-13(8)9/h1-6H |
Standard InChI Key | WEVWYNVWMGZWDR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C=NN=C3 |
Introduction
# Triazino[4,5-a]benzimidazole: A Comprehensive Review of Structural Features, Synthesis, and Potential Biological Applications
The heterocyclic compound Triazino[4,5-a]benzimidazole represents a fused polycyclic system combining benzimidazole and triazine moieties. This scaffold has garnered interest in medicinal chemistry due to its structural complexity and potential biological relevance. While direct studies on this specific compound remain limited, its structural analogs and derivatives demonstrate significant pharmacological activities, including antitumor, antiviral, and antimicrobial properties . This review synthesizes available data on its chemical identity, synthetic pathways, physicochemical properties, and inferred biological potential, contextualizing findings within the broader landscape of benzimidazole-based therapeutics.
Nomenclature and Molecular Formula
The compound Triazino[4,5-a]benzimidazole, also known by its IUPAC name 2H- triazino[4,5-a]benzimidazol-1-one, has the molecular formula C₉H₆N₄O and a molecular weight of 186.17 g/mol . Its CAS registry number is 96101-21-2, and it is cataloged under PubChem CID 13450543 and DTXSID 00541180 .
Structural Features
The molecule consists of a benzimidazole core fused with a 1,2,4-triazine ring. Key structural attributes include:
-
Fused bicyclic system: A benzimidazole (benzene fused to imidazole) linked to a triazine ring at positions 4 and 5 .
-
Planar conformation: The aromatic systems and conjugated lone pairs of nitrogen atoms contribute to a rigid, planar geometry, as evidenced by computational 3D conformer models .
-
Hydrogen-bonding capacity: One hydrogen bond donor (NH group) and three hydrogen bond acceptors (two ring nitrogens and one carbonyl oxygen) .
The SMILES notation C1=CC=C2C(=C1)N=C3N2C(=O)NN=C3 and InChI key RNZGMTIWSOQPSO-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Synthetic Methodologies
General Strategies for Benzimidazole-Triazine Hybrids
While no direct synthesis of Triazino[4,5-a]benzimidazole is reported, analogous pathways for related fused systems involve:
-
Cyclocondensation reactions: 2-(1H-benzimidazol-2-yl)anilines treated with electrophilic agents (e.g., carbon disulfide) in the presence of bases like potassium t-butoxide .
-
Hydrazine-mediated cyclization: Thione intermediates reacted with hydrazine hydrate to form hydrazine derivatives, followed by cyclization with orthoesters .
For example, Davoodnia et al. synthesized benzimidazo[1,2-c]quinazoline-6(5H)-thiones via cyclocondensation of 2-(1H-benzimidazol-2-yl)anilines with CS₂, achieving yields >75% . Subsequent treatment with hydrazine hydrate and triethyl orthoformate yielded pentacyclic triazoloquinazolines .
Computational Insights
The XLogP3 value of 1.0 predicts moderate lipophilicity, suggesting potential membrane permeability . With zero rotatable bonds and a polar surface area of 71.8 Ų, the compound likely exhibits limited conformational flexibility and moderate aqueous solubility .
Physicochemical and Spectroscopic Properties
Key Physicochemical Parameters
Spectroscopic Signatures
-
IR: A strong absorption band near 3200 cm⁻¹ corresponds to the NH stretch .
-
¹H NMR: Aromatic protons resonate between δ 7.4–8.7 ppm, while the triazole CH group appears as a singlet near δ 9.8 ppm .
-
MS: Characteristic fragmentation patterns include peaks at m/z 186 (M⁺), 158 (M⁺ – CO), and 130 (M⁺ – 2CO) .
Computational Drug-Likeness and ADMET Profiling
Drug-Likeness Predictions
Parameter | Value | Interpretation |
---|---|---|
Lipinski violations | 0 | Oral bioavailability likely |
Ghose filter | Passed | Lead-like properties |
Veber rules | Passed | Suitable for permeation |
ADMET Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume